

# An In-depth Technical Guide to the Physical and Chemical Properties of Dactylyne

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## Compound of Interest

Compound Name: Dactylyne

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## Abstract

**Dactylyne** is a naturally occurring acetylenic dibromochloro ether originally isolated from the sea hare *Aplysia dactylomela*. This unique halogenated cyclic ether has garnered scientific interest due to its notable biological activity as a potent inhibitor of drug metabolism. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dactylyne**, detailed experimental protocols for its analysis, and an exploration of its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling concepts are visualized using diagrams for enhanced clarity.

## Chemical and Physical Properties

**Dactylyne** is a structurally complex molecule with the chemical formula  $C_{15}H_{19}Br_2ClO$ .<sup>[1]</sup> Its molecular structure features a tetrahydropyran ring substituted with bromo, chloro, and two unsaturated carbon chains.

Table 1: General Chemical Properties of **Dactylyne**

Property	Value	Source
Molecular Formula	C <sub>15</sub> H <sub>19</sub> Br <sub>2</sub> ClO	[1]
Molecular Weight	410.57 g/mol	[1]
IUPAC Name	(2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane	PubChem
CAS Number	55306-12-2	[1]

Table 2: Computed Physical Properties of **Dactyllyne**

Property	Value	Source
XLogP3-AA	5.3	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	407.9491 g/mol	[1]
Monoisotopic Mass	407.9491 g/mol	PubChem
Topological Polar Surface Area	9.2 Å <sup>2</sup>	PubChem
Heavy Atom Count	19	PubChem
Complexity	383	PubChem

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the surveyed literature. The data presented in Table 2 are computationally predicted.

## Spectroscopic Data

The structural elucidation of **Dactylyne** was originally accomplished through a combination of spectroscopic techniques. While the complete raw spectra are not available in recent literature, the key analytical methods used for its characterization are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for determining the complex stereochemistry and connectivity of **Dactylyne**. Although specific chemical shift assignments from the original isolation papers are not widely accessible, a general approach to its NMR analysis would involve:

- $^1\text{H}$  NMR: Identification of signals corresponding to olefinic protons, protons adjacent to halogens and the ether oxygen, and protons of the alkyl chains. Coupling constants would be crucial in establishing the relative stereochemistry of the substituents on the tetrahydropyran ring.
- $^{13}\text{C}$  NMR: Identification of carbon signals for the unsaturated carbons (alkene and alkyne), carbons bearing halogens, and the carbons of the tetrahydropyran ring.

## Infrared (IR) Spectroscopy

IR spectroscopy would provide information about the functional groups present in **Dactylyne**. Expected characteristic absorption bands would include:

- C-H stretching: For  $\text{sp}^3$ ,  $\text{sp}^2$ , and  $\text{sp}$  hybridized carbons.
- $\text{C}\equiv\text{C}$  stretching: For the terminal alkyne.
- $\text{C}=\text{C}$  stretching: For the alkene moieties.
- C-O stretching: For the ether linkage in the tetrahydropyran ring.
- C-Br and C-Cl stretching: In the fingerprint region.

## Mass Spectrometry (MS)

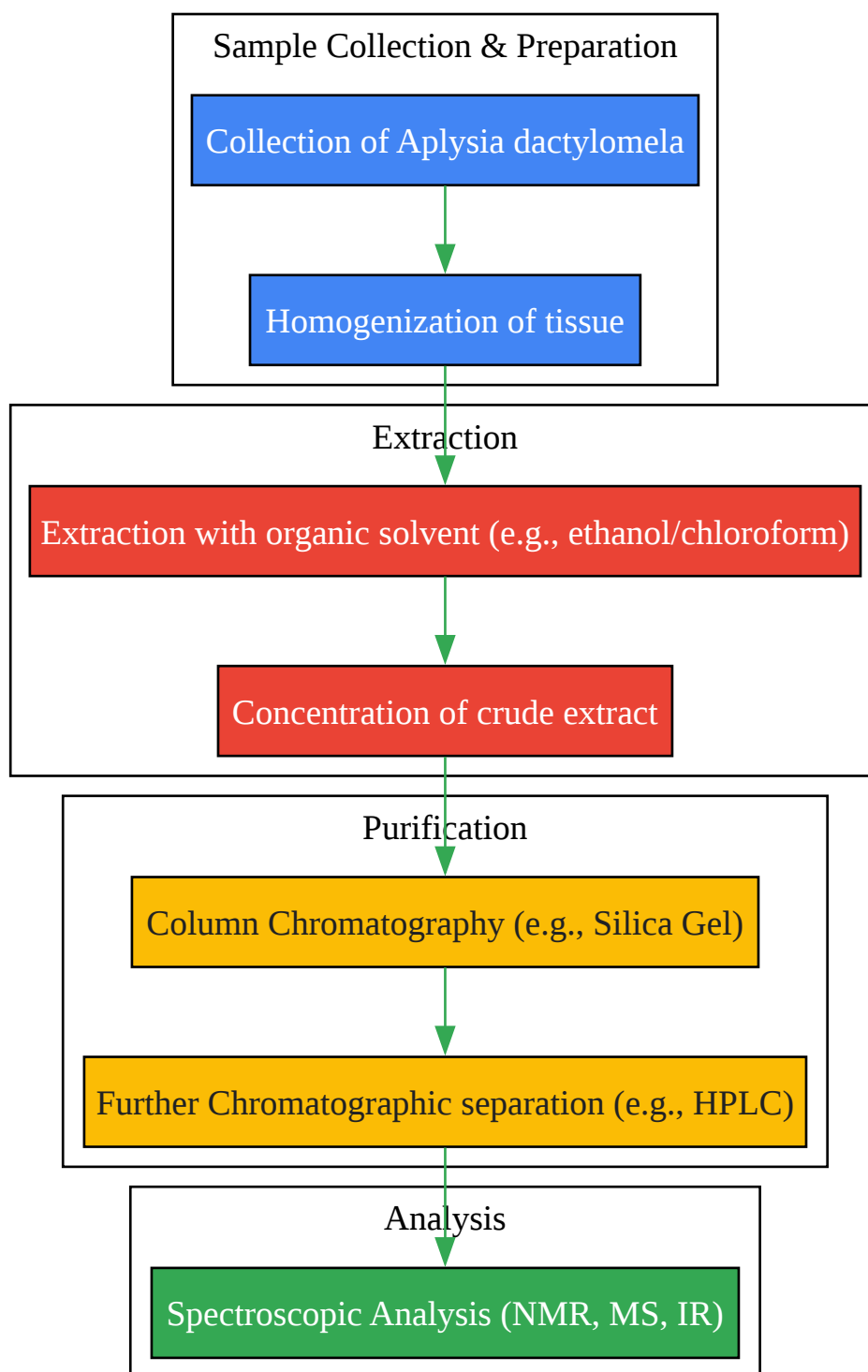
Mass spectrometry is used to determine the molecular weight and elemental composition of **Dactylyne**. The isotopic pattern of bromine (approximately 1:1 ratio of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) and

chlorine (approximately 3:1 ratio of  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) would result in a characteristic isotopic cluster for the molecular ion peak, confirming the presence and number of these halogen atoms. Fragmentation patterns would provide further structural information about the different substituents and the cyclic core.

## Experimental Protocols

### Isolation of Dactylyne from *Aplysia dactylomela*

**Dactylyne** is a natural product isolated from the sea hare *Aplysia dactylomela*. The general workflow for its isolation from the organism is depicted below.



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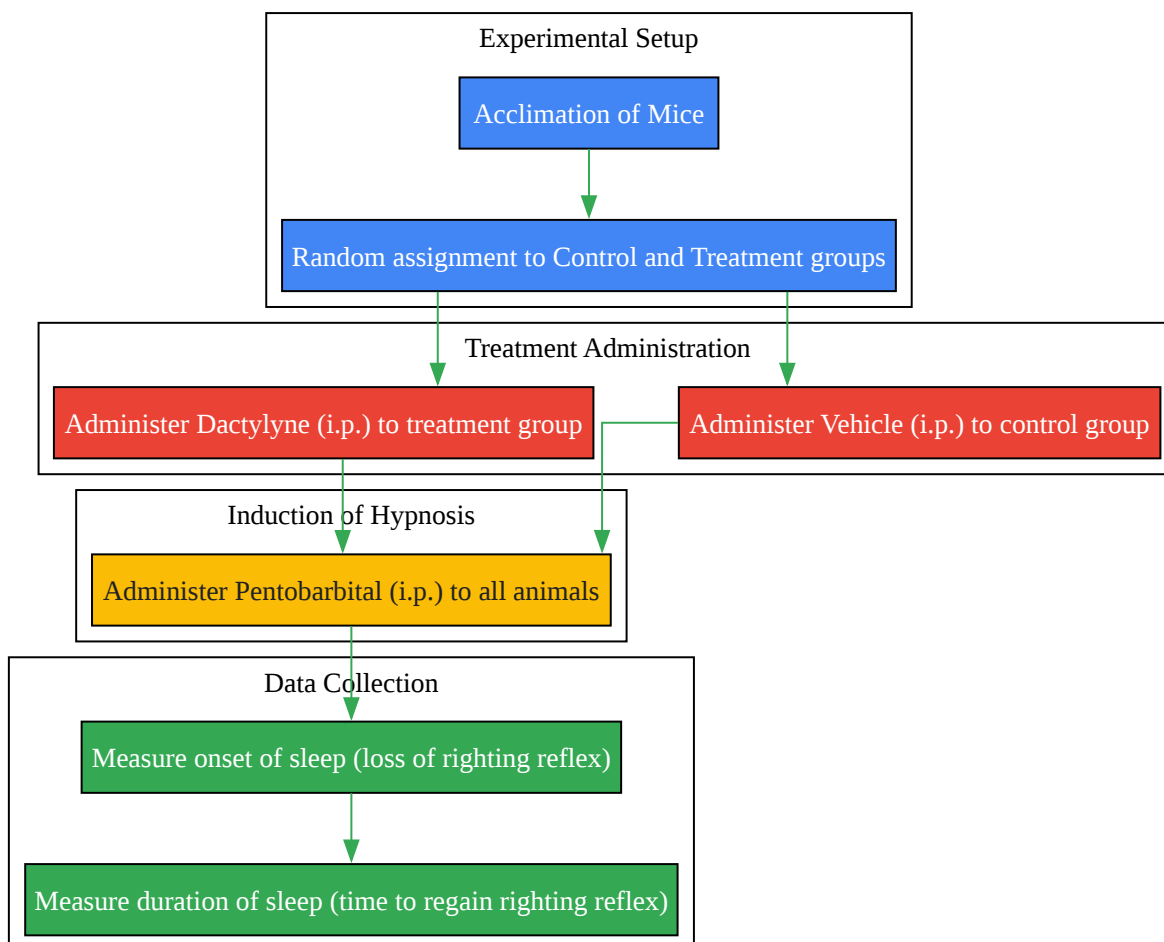
Fig. 1: General workflow for the isolation of **Dactilyne**.

Methodology:

- **Collection and Extraction:** Specimens of *Aplysia dactylomela* are collected and their digestive glands are typically dissected and homogenized. The homogenized tissue is then subjected to solvent extraction, often using a mixture of polar and non-polar solvents like ethanol and chloroform, to isolate the organic-soluble secondary metabolites.
- **Chromatographic Separation:** The resulting crude extract is a complex mixture of compounds. Initial purification is generally achieved through column chromatography on a silica gel stationary phase, with a gradient of solvents of increasing polarity.
- **Further Purification:** Fractions containing compounds with similar polarity to **Dactilyne** are further purified using high-performance liquid chromatography (HPLC), often with a reverse-phase column, to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated pure **Dactilyne** is then confirmed using spectroscopic methods as described in Section 2.

## Pentobarbital-Induced Sleep Time Assay

The primary biological activity of **Dactilyne** is its ability to inhibit the metabolism of pentobarbital, thereby prolonging its hypnotic effect. This is typically evaluated using a pentobarbital-induced sleep time assay in a murine model.



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Fig. 2: Workflow for the Pentobarbital-Induced Sleep Time Assay.

#### Methodology:

- **Animals:** Male mice are typically used for this assay. They are acclimated to the laboratory conditions for a set period before the experiment.

- **Grouping:** Animals are randomly divided into a control group and one or more treatment groups.
- **Administration:** The treatment group receives an intraperitoneal (i.p.) injection of **Dactylyne** dissolved in a suitable vehicle. A 25 mg/kg dose has been reported to be effective. The control group receives an i.p. injection of the vehicle alone.
- **Induction of Sleep:** After a predetermined time to allow for the absorption and distribution of **Dactylyne**, all animals are administered an i.p. injection of a sub-hypnotic or hypnotic dose of pentobarbital.
- **Measurement of Sleep Parameters:**
  - **Sleep Latency:** The time from pentobarbital injection to the loss of the righting reflex is recorded. The righting reflex is assessed by placing the animal on its back; the inability to return to the prone position within a short time (e.g., 30 seconds) indicates the onset of sleep.
  - **Sleep Duration:** The time from the loss to the regaining of the righting reflex is measured as the duration of sleep.
- **Data Analysis:** The sleep latency and duration for the treatment group are compared to the control group using appropriate statistical methods. A significant increase in sleep duration in the **Dactylyne**-treated group indicates inhibition of pentobarbital metabolism.

## Mechanism of Action: Inhibition of Drug Metabolism

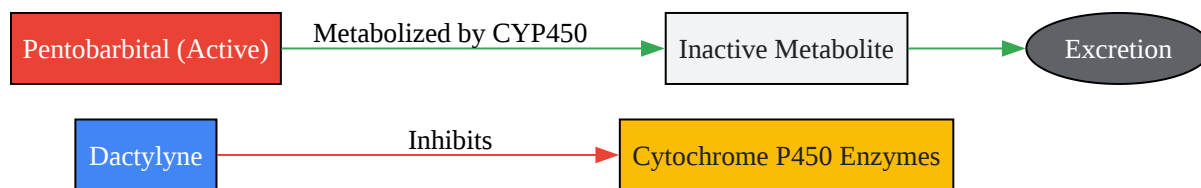
The prolongation of pentobarbital-induced sleep by **Dactylyne** is attributed to its inhibition of hepatic drug-metabolizing enzymes. The primary family of enzymes responsible for the metabolism of a wide variety of xenobiotics, including pentobarbital, is the cytochrome P450 (CYP) superfamily.

## Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that catalyze the oxidation of various substrates. This process, known as Phase I metabolism, generally increases the water solubility of compounds, facilitating their excretion from the body.



By inhibiting these enzymes, **Dactylyne** slows down the breakdown of co-administered drugs like pentobarbital, leading to higher plasma concentrations and a prolonged therapeutic effect.



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Fig. 3: Proposed mechanism of **Dactylyne**'s effect on pentobarbital.

## Cytochrome P450 Inhibition Assay

To determine which specific CYP isoforms are inhibited by **Dactylyne** and to quantify the extent of this inhibition (e.g.,  $IC_{50}$  values), an in vitro cytochrome P450 inhibition assay is employed. This assay typically uses human liver microsomes, which are rich in CYP enzymes, or recombinant human CYP isoforms.

### Methodology:

- **Incubation:** A specific probe substrate for a particular CYP isoform is incubated with human liver microsomes or a recombinant CYP enzyme in the presence of NADPH (a necessary cofactor) and varying concentrations of **Dactylyne**.
- **Metabolite Formation:** The reaction is allowed to proceed for a set time, after which it is quenched.
- **Quantification:** The amount of the specific metabolite formed from the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The rate of metabolite formation in the presence of **Dactylyne** is compared to the rate in its absence (control). The concentration of **Dactylyne** that causes 50% inhibition of the enzyme activity ( $IC_{50}$ ) is then calculated.

By performing this assay with a panel of different CYP isoform-specific substrates, the inhibitory profile of **Dactylyne** across the major drug-metabolizing enzymes can be determined.

## Signaling Pathways

Currently, the known biological activity of **Dactylyne** is primarily centered on its direct inhibition of metabolic enzymes, specifically the cytochrome P450 system. There is limited information available in the scientific literature regarding the effects of **Dactylyne** on other specific intracellular signaling pathways. Future research may explore whether **Dactylyne**'s interaction with metabolic enzymes has downstream consequences on cellular signaling or if it interacts with other molecular targets.

## Conclusion

**Dactylyne** is a fascinating marine natural product with a potent and specific biological activity. Its ability to inhibit drug metabolism highlights the potential of natural products as pharmacological tools and as leads for the development of new therapeutic agents. This guide has summarized the current knowledge of **Dactylyne**'s physical and chemical properties and provided an overview of the experimental protocols used to study this molecule. Further research is warranted to fully elucidate its spectroscopic characteristics, obtain precise physical property data, and explore its detailed interactions with the full spectrum of cytochrome P450 enzymes and other potential biological targets.

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## References

- 1. zin.ru [zin.ru]
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